

Advanced Fabrication of Flexible Printed Circuits (FPC) Using Soluble BisA-P Polyimide Substrates

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Compound of Interest

Compound Name:	<i>Bisaniline P</i>
CAS No.:	2716-10-1
Cat. No.:	B1661935

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Executive Summary

This application note details the fabrication of high-performance Flexible Printed Circuits (FPCs) utilizing BisA-P (**Bisaniline P**, or 4,4'-(1,4-phenylenediisopropylidene)bisaniline) as the core diamine monomer for the polyimide substrate. Unlike traditional Kapton® (PMDA-ODA) films which are insoluble and require adhesive lamination, BisA-P based polyimides exhibit excellent solubility in organic solvents, low dielectric constants (Dk ~2.7-2.9), and high optical transparency.

These properties allow for direct solution casting of the substrate, enabling ultra-thin, adhesive-free FPCs critical for bio-integrated sensors and smart drug delivery patches. This guide provides a self-validating protocol from polymer synthesis to circuit metallization.

Material Science & Mechanism

The core advantage of BisA-P lies in its chemical structure. The bulky isopropylidene groups and the additional phenyl ring disrupt the efficient chain packing seen in rigid polyimides. This

increases free volume (lowering Dk) and enhances solubility without significantly compromising thermal stability (

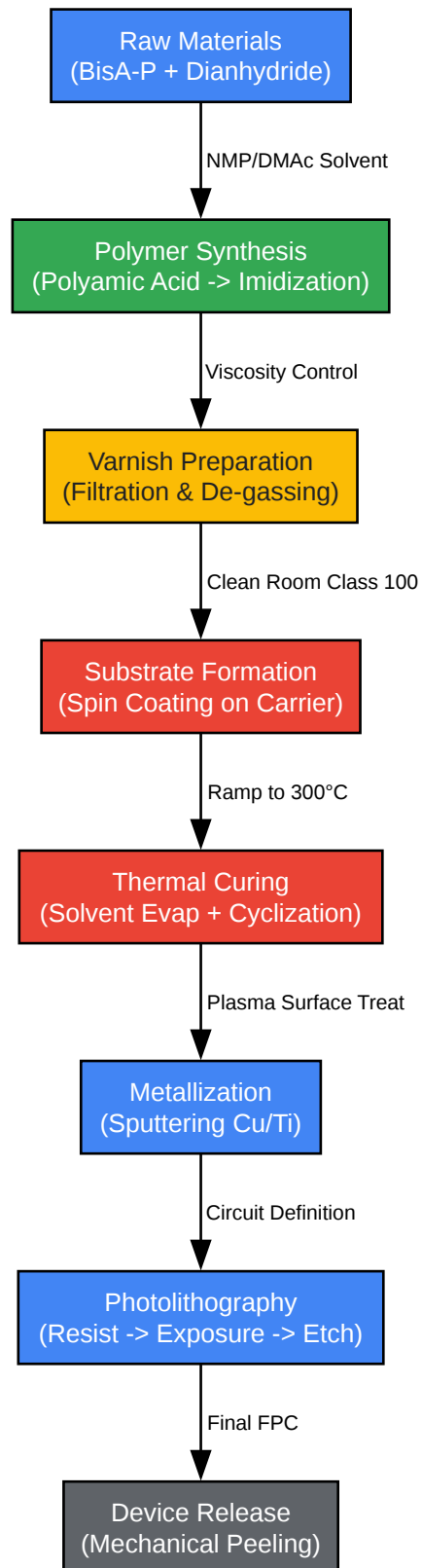
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Comparative Properties: BisA-P Polyimide vs. Standard Kapton

Property	Standard Polyimide (Kapton H)	BisA-P Based Polyimide	Benefit for FPC
Monomer Base	PMDA + ODA	BisA-P + 6FDA/BPADA	Tailorable chemistry
Processability	Insoluble (Film Lamination)	Soluble (Spin/Slot Die Cast)	Direct-write capability
Dielectric Constant (1 MHz)	3.4 - 3.5	2.7 - 2.9	Reduced signal loss
Glass Transition ()	> 360°C	230°C - 260°C	Sufficient for solder reflow
Optical Clarity	Amber/Orange	Clear/Colorless	Visual inspection of traces
Moisture Absorption	~2.8%	< 0.8%	Stable bio-sensing

Fabrication Workflow Visualization

The following diagram illustrates the logical flow from monomer synthesis to the final FPC device.



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Figure 1: End-to-end fabrication workflow for BisA-P flexible circuits, highlighting the transition from chemical synthesis to physical device fabrication.

Detailed Experimental Protocol

Phase 1: Synthesis of BisA-P Polyimide Varnish

Objective: Create a high-viscosity, defect-free polyimide precursor solution.

Reagents:

- Diamine: BisA-P (4,4'-(1,4-phenylenediisopropylidene)bisaniline) [$>99.5\%$ purity].
- Dianhydride: 6FDA (for low Dk) or BPADA (for flexibility).
- Solvent: NMP (N-methyl-2-pyrrolidone) or DMAc (Dimethylacetamide) [Anhydrous].

Protocol:

- Monomer Dissolution: In a nitrogen-purged reactor, dissolve 0.1 mol of BisA-P in NMP. Stir at room temperature until fully dissolved.
- Polymerization: Add 0.1 mol of Dianhydride (equimolar ratio is critical) in 3-4 batches over 1 hour.
 - Why: Adding dianhydride too fast causes localized gelation and heat spikes.
- Reaction: Stir for 24 hours at room temperature to form Polyamic Acid (PAA). The solution should become viscous (honey-like).
- Chemical Imidization (Optional but Recommended): Add Acetic Anhydride and Pyridine to the PAA solution and stir for 12 hours to convert PAA to Polyimide (PI) in solution.
 - Note: BisA-P PIs are soluble, so they remain in solution after imidization.
- Purification: Precipitate the polymer into Methanol/Water (1:1), wash, and dry. Re-dissolve in NMP to achieve 15-20 wt% solids content.

Phase 2: Substrate Fabrication (Solution Casting)

Objective: Form a uniform, stress-free flexible film on a rigid carrier.

- Carrier Prep: Clean a 4-inch glass or Silicon wafer with Piranha solution (, 3:1).
- Coating: Spin-coat the BisA-P varnish at 1500-2000 rpm for 60 seconds.
 - Target Thickness: 10 - 25
- Soft Bake: Hotplate at for 10 mins to remove bulk solvent.
- Hard Cure (Ramp Profile):
 - (30 min)
 - (30 min)
 - (1 hour).
 - Critical: Slow ramping prevents solvent bubbles and film cracking.

Phase 3: Metallization & Circuitization

Objective: Create conductive traces without using adhesives (which degrade high-frequency performance).

- Surface Activation: Oxygen Plasma treat the cured BisA-P film (50W, 60s) to improve adhesion.
- Sputtering (Seed Layer):
 - Deposit 10 nm Titanium (Ti) (Adhesion layer).
 - Deposit 200 nm Copper (Cu) (Seed layer).

- Electroplating: Thicken the Copper layer to 5-10
using a standard acid copper bath.
- Photolithography:
 - Apply positive photoresist (e.g., AZ1512).
 - UV Expose through mask.
 - Develop.^{[1][2]}
- Etching:
 - Wet etch Cu (
or Cupracid).
 - Wet etch Ti (
dilute or
).
 - Strip Photoresist.
- Release: Mechanically peel the finished FPC from the glass carrier.

Quality Control & Troubleshooting

This section ensures the protocol is self-validating.

Defect	Root Cause	Corrective Action
Film Haze / Cloudiness	Moisture absorption in solvent	Use anhydrous NMP; Keep reaction under flow.
Cracking during Cure	Ramp rate too fast	Reduce ramp rate to .
Poor Metal Adhesion	Insufficient plasma treatment	Increase plasma time; Check Ti seed layer thickness.
Pinholes in Substrate	Particulates in varnish	Filter varnish through 0.45 PTFE filter before casting.

References

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